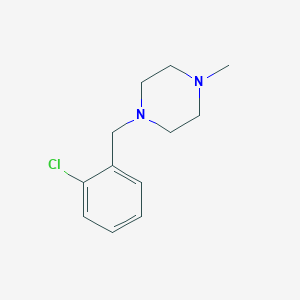
1-(2-Chlorobenzyl)-4-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chlorobenzyl chloride is a chemical compound used in laboratory settings . It’s a derivative of benzene, where one hydrogen atom is replaced by a chloromethyl group and another by a chlorine atom .
Synthesis Analysis
While specific synthesis methods for “1-(2-Chlorobenzyl)-4-methylpiperazine” are not available, 2-chlorobenzyl chloride, a related compound, has been used as a reagent in various chemical reactions .Chemical Reactions Analysis
Again, while specific information on “1-(2-Chlorobenzyl)-4-methylpiperazine” is not available, 2-chlorobenzyl chloride has been used in various chemical reactions, including as a sensory irritant in experimental settings .Physical And Chemical Properties Analysis
2-Chlorobenzyl chloride is a liquid at room temperature with a refractive index of n20/D 1.559 (lit.) and a density of 1.274 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- 1-(2-Chlorobenzyl)-4-methylpiperazine and its derivatives have been studied for their synthesis and structural characterization. A study by Zhou et al. (2021) focused on synthesizing a compound structurally similar to 1-(2-Chlorobenzyl)-4-methylpiperazine, examining its crystal structure and analyzing its antitumor activity in human hepatoma and melanoma cells (Zhou et al., 2021).
Pharmacological Activity
- Compounds related to 1-(2-Chlorobenzyl)-4-methylpiperazine have been synthesized and evaluated for their pharmacological activities, including anti-inflammatory, coronary dilator, and central nervous system depressant activities (Omodei-sale & Toja, 1975).
Anticonvulsant Properties
- Derivatives of 1-(2-Chlorobenzyl)-4-methylpiperazine have been examined for anticonvulsant properties, showing effectiveness in electroshock seizure and pentetrazole seizure threshold tests (Obniska et al., 2005).
Molecular Docking and Antitumor Activity
- Studies involving molecular docking and analysis of antitumor activity have been conducted on compounds related to 1-(2-Chlorobenzyl)-4-methylpiperazine. These studies provide insights into the potential interactions of these compounds with biological targets (Zhou et al., 2021).
Antiprotozoal Compounds
- Research into antiprotozoal compounds includes the investigation of 4-methylpiperazinyl derivatives, which are structurally related to 1-(2-Chlorobenzyl)-4-methylpiperazine. These studies focus on the activity against drug-resistant strains of Plasmodium falciparum and Trypanosoma brucei (Faist et al., 2012).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c1-14-6-8-15(9-7-14)10-11-4-2-3-5-12(11)13/h2-5H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJOVJNPSLMNLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-6-(cyclopentyloxy)nicotinamide](/img/structure/B2563172.png)
![(Z)-methyl 2-(4-fluoro-2-((3-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2563173.png)
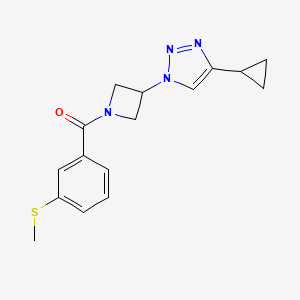
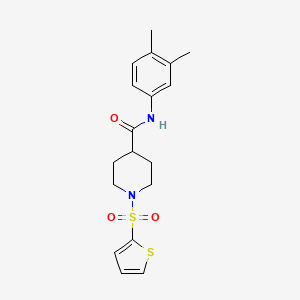
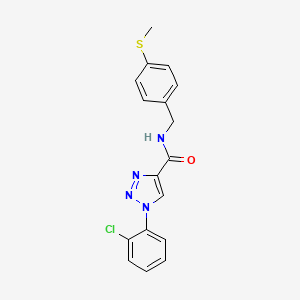
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2-(2-hydroxyethyl)piperidine-1-carboxamide](/img/structure/B2563178.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2563179.png)
![3-(1,3-benzodioxol-5-yl)-5-(4-chlorobenzyl)-8-ethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2563180.png)

![N-[(4-Chloro-3-fluoropyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2563185.png)
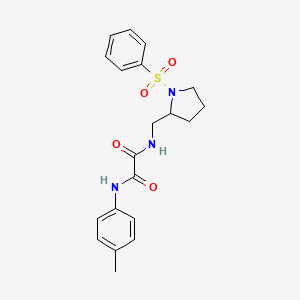
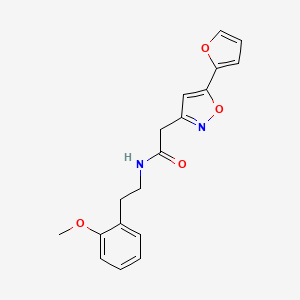
![7-[(E)-but-2-enyl]-1-[(2-fluorophenyl)methyl]-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2563193.png)
![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2563194.png)